3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021126-96-4
VCID: VC4067088
InChI: InChI=1S/C19H18ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
SMILES: C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.8

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021126-96-4

Cat. No.: VC4067088

Molecular Formula: C19H18ClN3O4

Molecular Weight: 387.8

* For research use only. Not for human or veterinary use.

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021126-96-4

Specification

CAS No. 1021126-96-4
Molecular Formula C19H18ClN3O4
Molecular Weight 387.8
IUPAC Name 3-[(4-chlorophenyl)methyl]-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C19H18ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
Standard InChI Key ABHLPSYACXEPFV-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Canonical SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Introduction

The compound 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of spirocyclic compounds containing a triazaspiro core. This structure is characterized by its fused ring system, which exhibits unique chemical and biological properties. The inclusion of a 4-chlorobenzyl group and a furan-2-carbonyl moiety further enhances its potential for medicinal applications.

Synthesis

The synthesis of spirocyclic compounds like this often involves multistep reactions incorporating:

  • Cyclization of precursors to form the spiro core.

  • Functionalization with benzyl and furan derivatives through condensation or acylation reactions.

  • Purification via recrystallization or chromatography.

For example:

  • The triazaspiro scaffold can be synthesized using substituted cyclohexanones and ammonium derivatives under basic conditions.

  • Subsequent attachment of the chlorobenzyl and furan groups involves electrophilic or nucleophilic substitution reactions.

Biological Relevance

Compounds with similar structures have demonstrated diverse biological activities:

  • Antimicrobial Activity: The furan ring is often associated with antibacterial or antifungal properties due to its ability to interact with microbial enzymes.

  • Anti-inflammatory Potential: The spirocyclic framework can inhibit key inflammatory pathways.

  • Enzyme Inhibition: The compound's ability to bind specific proteins (e.g., kinases) could make it a candidate for targeted therapies.

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the chlorobenzyl, furan, and spirocyclic components.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch ~1700 cm1^{-1}).

Potential Applications

This compound's unique structural features suggest applications in:

  • Drug Development: As a lead molecule for designing anti-inflammatory or antimicrobial agents.

  • Material Science: Spiro compounds are sometimes used in creating advanced materials due to their stability.

  • Chemical Biology Probes: For studying enzyme interactions or cellular pathways.

Comparative Data Table

Below is a comparison of similar spirocyclic compounds for context:

Compound NameCore StructureReported Activity
3-(4-Fluorophenyl)-N-[4-(furan-2-yl)...Triazaspiro[4.5]decaneAntibacterial
N-[3-(4-Fluorobenzyl)...Diazaspiro[4.5]decaneAnti-inflammatory
3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)...Triazaspiro[4.5]decanePotential antimicrobial/inhibitory

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